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Compound of Interest

Compound Name:
(3R)-3-isopropenyl-6-

oxoheptanoic acid

Cat. No.: B1203135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-isopropenyl-6-oxoheptanoic acid, a specific stereoisomer of 3-isopropenyl-6-

oxoheptanoic acid, presents a molecule of interest within the realm of organic chemistry and

biochemistry. This technical guide serves to consolidate the available physicochemical data,

explore its structural characteristics, and provide a foundational understanding for researchers

and professionals in drug development. While information regarding its specific discovery and

biological signaling pathways remains limited in publicly accessible literature, this document

lays the groundwork for future investigation by summarizing its known properties and outlining

general methodologies relevant to its study.

Physicochemical Properties
The fundamental characteristics of (3R)-3-isopropenyl-6-oxoheptanoic acid are summarized

below. These properties are primarily derived from computational models and database entries,

providing a theoretical baseline for experimental work.
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Property Value Source

Molecular Formula C₁₀H₁₆O₃ PubChem

Molecular Weight 184.23 g/mol PubChem[1]

IUPAC Name
(3R)-6-oxo-3-(prop-1-en-2-

yl)heptanoic acid
PubChem[1]

ChEBI ID CHEBI:37287 ChEBI[2]

KEGG ID C11405 PubChem[1]

Computed XLogP3 1.3 PubChem[1]

Monoisotopic Mass 184.109944368 Da PubChem[1]

Structural Context and Chirality
(3R)-3-isopropenyl-6-oxoheptanoic acid is an optically active oxo fatty acid.[1] Its structure

features a heptanoic acid backbone with two key functional groups: a ketone at the 6-position

and an isopropenyl group at the 3-position. The designation "(3R)" specifies the stereochemical

configuration at the chiral center, carbon-3. This precise spatial arrangement is crucial as

enantiomers can exhibit significantly different biological activities. It is the enantiomer of (3S)-3-

isopropenyl-6-oxoheptanoic acid.[1]

Discovery and Isolation: A Gap in the Literature
A comprehensive search of scientific literature and chemical databases did not yield specific

information regarding the initial discovery or a detailed experimental protocol for the isolation of

(3R)-3-isopropenyl-6-oxoheptanoic acid from a natural source. The compound is cataloged

in chemical databases, suggesting its synthesis and characterization have been achieved, but

the primary literature detailing these processes is not readily available.

Potential Methodologies for Isolation and
Purification
While a specific protocol for this compound is elusive, general principles of chiral separation

and purification of organic acids can be applied. The following workflow outlines a hypothetical
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approach for its isolation and purification, should a synthetic route or natural source be

identified.

General Experimental Workflow for Isolation and Purification

Racemic Synthesis or
Natural Product Extraction

Crude Product

Chiral Chromatography
(e.g., HPLC with Chiral Stationary Phase)

Separated Enantiomers
((3R) and (3S) fractions)

Fraction Collection and
Solvent Evaporation

Purified (3R)-enantiomer

Structural Verification
(NMR, Mass Spectrometry, etc.)

Click to download full resolution via product page

Caption: Hypothetical workflow for the isolation and purification of (3R)-3-isopropenyl-6-
oxoheptanoic acid.
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Experimental Protocols: A Generalized Approach
1. Chiral Separation via High-Performance Liquid Chromatography (HPLC):

Principle: This is a primary technique for separating enantiomers. A racemic mixture of 3-

isopropenyl-6-oxoheptanoic acid would be passed through an HPLC column containing a

chiral stationary phase (CSP). The differential interaction of the (3R) and (3S) enantiomers

with the CSP leads to different retention times, allowing for their separation.

Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose

derivatives) are often effective for resolving a wide range of chiral compounds.

Mobile Phase: A typical mobile phase for normal-phase chromatography would consist of a

mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol or

ethanol. The exact ratio would need to be optimized to achieve baseline separation.

Detection: A UV detector would likely be suitable for monitoring the elution of the

compounds.

Fraction Collection: Fractions corresponding to the elution peak of the (3R)-enantiomer

would be collected.

2. Structural Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to

confirm the chemical structure of the isolated compound, ensuring the correct connectivity of

atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the

molecular weight and elemental composition.

Chiroptical Methods: To confirm the absolute stereochemistry as (3R), techniques such as

optical rotation measurement or circular dichroism (CD) spectroscopy would be necessary.

Comparison of the obtained data with theoretical calculations or data from a known standard

would provide confirmation.
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Biological Activity and Signaling Pathways: An Area
for Future Research
Currently, there is no specific information in the scientific literature detailing the biological

activity or any associated signaling pathways for (3R)-3-isopropenyl-6-oxoheptanoic acid.

The racemic mixture, 3-isopropenyl-6-oxoheptanoic acid, is noted for its use as a flavoring

agent.[3] However, the specific biological roles of the individual enantiomers remain

uninvestigated.

Given its structure as an oxo fatty acid, it could potentially interact with various metabolic

pathways. The following diagram illustrates a logical relationship for investigating its potential

biological role, starting from the purified compound.

Logical Framework for Investigating Biological Activity
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Caption: A proposed logical workflow for the future investigation of the biological activity of this

compound.

Conclusion
(3R)-3-isopropenyl-6-oxoheptanoic acid is a well-defined chemical entity with known

physicochemical properties. However, a significant gap exists in the scientific literature

regarding its discovery, a detailed and validated protocol for its isolation or enantioselective

synthesis, and its biological function. The methodologies and frameworks presented here offer

a starting point for researchers interested in exploring this molecule. Future studies are

necessary to uncover its potential role in biological systems and to develop efficient methods

for its stereoselective synthesis and purification, which would be crucial for its potential

application in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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